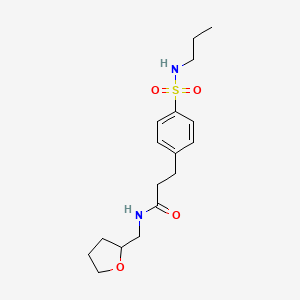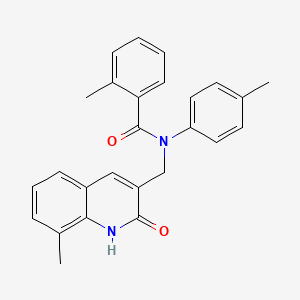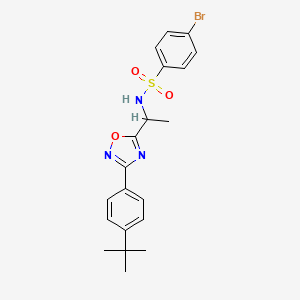
4-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-ethyl-2-nitroaniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-ethyl-2-nitroaniline, also known as ODNP, is a chemical compound that has been extensively studied for its potential applications in scientific research. ODNP is a fluorescent probe that can be used to detect and measure the concentration of reactive oxygen species (ROS) in living cells and tissues. In
作用机制
The mechanism of action of 4-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-ethyl-2-nitroaniline is based on its ability to react with ROS. When 4-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-ethyl-2-nitroaniline reacts with ROS, it undergoes a chemical change that results in the emission of fluorescence. This fluorescence can be detected and measured using specialized equipment, which allows researchers to quantify the concentration of ROS in a given sample.
Biochemical and physiological effects:
4-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-ethyl-2-nitroaniline has been shown to have a number of biochemical and physiological effects. One of the most important effects of 4-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-ethyl-2-nitroaniline is its ability to protect cells and tissues from oxidative stress. Oxidative stress is a condition that occurs when the balance between ROS and antioxidant defenses is disrupted, leading to damage to cells and tissues. 4-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-ethyl-2-nitroaniline can help to restore this balance by scavenging ROS and preventing them from causing damage.
实验室实验的优点和局限性
One of the main advantages of using 4-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-ethyl-2-nitroaniline in lab experiments is its high sensitivity and selectivity for ROS. 4-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-ethyl-2-nitroaniline can detect and measure very low concentrations of ROS, which makes it a valuable tool for studying biological processes that are regulated by ROS. However, there are also some limitations to using 4-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-ethyl-2-nitroaniline in lab experiments. For example, 4-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-ethyl-2-nitroaniline is not suitable for use in living organisms, as it can be toxic at high concentrations.
未来方向
There are many potential future directions for research on 4-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-ethyl-2-nitroaniline. One area of research that is currently being explored is the development of new fluorescent probes that can detect and measure other types of reactive molecules, such as reactive nitrogen species (RNS). Another area of research is the use of 4-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-ethyl-2-nitroaniline in the development of new therapies for diseases that are characterized by oxidative stress, such as cancer and neurodegenerative disorders. Overall, 4-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-ethyl-2-nitroaniline is a promising compound that has the potential to make significant contributions to scientific research in a variety of fields.
合成方法
The synthesis of 4-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-ethyl-2-nitroaniline involves a series of chemical reactions that are carried out in a laboratory setting. The starting materials for the synthesis are 3,4-dimethoxybenzaldehyde, ethylhydrazinecarboxylate, and 2-nitroaniline. These compounds are reacted together in the presence of various reagents to produce 4-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-ethyl-2-nitroaniline. The synthesis of 4-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-ethyl-2-nitroaniline is a complex process that requires careful attention to detail and precise control of reaction conditions.
科学研究应用
4-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-ethyl-2-nitroaniline has a wide range of potential applications in scientific research. One of the most important applications of 4-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-ethyl-2-nitroaniline is as a fluorescent probe for the detection of ROS. ROS are highly reactive molecules that can cause damage to cells and tissues if they are not properly regulated. 4-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-ethyl-2-nitroaniline can be used to detect and measure ROS in living cells and tissues, which can help researchers better understand the role of ROS in various biological processes.
属性
IUPAC Name |
4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-ethyl-2-nitroaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O5/c1-4-19-13-7-5-12(9-14(13)22(23)24)18-20-17(21-27-18)11-6-8-15(25-2)16(10-11)26-3/h5-10,19H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWSRAFJCYXPLCI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=C(C=C(C=C1)C2=NC(=NO2)C3=CC(=C(C=C3)OC)OC)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-ethyl-2-nitroaniline | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-ethoxy-N-(1-ethyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7711963.png)


![2-fluoro-N-(1-isobutyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7711982.png)







![6-(4-methylpiperidine-1-carbonyl)-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B7712050.png)

